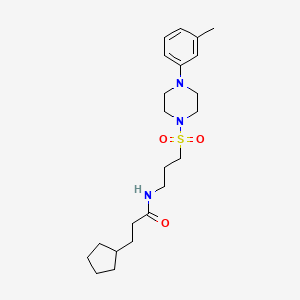

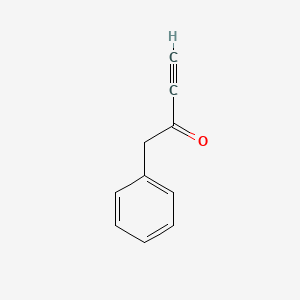

N-(4-bromo-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-bromo-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important part of the coenzymes NAD and NADP, essential for energy metabolism in cells. Nicotinamide derivatives have been extensively studied due to their biological importance and potential therapeutic applications. The compound incorporates a brominated phenyl group and a tetrahydrothiophen-3-yl ether moiety attached to the nicotinamide core.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the coupling of nicotinic acid with various heterocycles. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing nicotinic acid with thiophene, a sulfur-containing heterocycle . Although the specific synthesis of "N-(4-bromo-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of Suzuki-Miyaura coupling reactions, as demonstrated in the synthesis of 6-(2,4-difluorophenyl)nicotinamide .

Molecular Structure Analysis

Nicotinamide derivatives typically exhibit planar molecular structures, which can be crucial for their biological activity. For example, the title compounds in one study, including N-(4-bromophenyl)-5,6-dichloronicotinamide, were found to crystallize as almost planar molecules, a feature that is often important for intermolecular interactions . This planarity is likely to be a feature of "N-(4-bromo-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" as well, facilitating its potential interactions with biological targets.

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of a bromo group, as in the compound of interest, suggests potential reactivity in further substitution reactions, such as cross-coupling. The ether linkage to the tetrahydrothiophen moiety may also influence the compound's reactivity, although specific reactions for this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives can vary widely based on their substituents. For instance, the introduction of halogen atoms, as seen in the dichloro compound studied, can affect properties like bond distances and potentially the compound's lipophilicity and stability . The bromo and tetrahydrothiophen groups in "N-(4-bromo-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" are likely to influence its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and potential for forming hydrogen bonds.

properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-11-8-13(18)3-4-15(11)20-17(21)12-2-5-16(19-9-12)22-14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHZXULEKWZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)

![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)

![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)

![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)

![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)